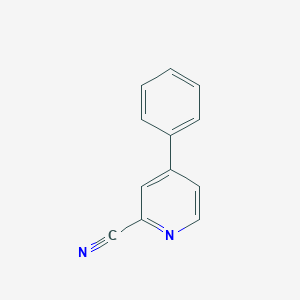

2-Cyano-4-phenylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXLINXBIWJYFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066400 | |

| Record name | 4-Phenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18714-16-4 | |

| Record name | 4-Phenyl-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18714-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinecarbonitrile, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyl-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Cyano-4-phenylpyridine chemical structure and properties

An In-depth Technical Guide to 2-Cyano-4-phenylpyridine

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a phenyl group at the 4-position.

| Identifier | Value |

| IUPAC Name | 4-phenylpyridine-2-carbonitrile |

| Synonyms | This compound |

| CAS Number | 18714-16-4 |

| Molecular Formula | C₁₂H₈N₂[1] |

| SMILES | N#Cc1cc(ccn1)-c2ccccc2 |

| InChI | 1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H[1] |

| InChIKey | TXLINXBIWJYFNR-UHFFFAOYSA-N[1] |

Physicochemical Properties

The compound is a solid at room temperature. A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 180.21 g/mol | |

| Monoisotopic Mass | 180.06874 Da | [1] |

| Appearance | Solid | |

| Melting Point | 97-101 °C | |

| Assay Purity | 97% | |

| Predicted XlogP | 2.5 | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from data on its constituent functional groups and related cyanopyridine isomers.[2]

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine and phenyl rings are expected in the δ 7.0-9.0 ppm range. The specific chemical shifts and coupling constants would be influenced by the positions of the substituents. |

| ¹³C NMR | Aromatic carbons would appear in the δ 120-160 ppm range. The carbon of the cyano group (C≡N) is typically found further downfield, around δ 117-118 ppm. The carbon attached to the nitrogen in the pyridine ring and the carbon attached to the cyano group would also have distinct chemical shifts.[2] |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch is expected around 2200-2250 cm⁻¹. Absorptions for C=C and C=N stretching from the aromatic rings would appear in the 1400-1600 cm⁻¹ region. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.[2] |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z ≈ 180.07. Common adducts such as [M+H]⁺ (m/z ≈ 181.08) and [M+Na]⁺ (m/z ≈ 203.06) are also predicted.[1] |

Synthesis and Reactivity

Synthesis Protocols

The synthesis of cyanopyridines can be achieved through several routes. A common and direct method is the cyanation of pyridines.

Experimental Protocol: Direct Cyanation of Pyridine Derivatives [3]

This protocol is a general method for the synthesis of 2-cyanopyridines and can be adapted for 4-phenylpyridine.

-

Activation of Pyridine: The pyridine substrate (e.g., 4-phenylpyridine) is first treated with concentrated nitric acid and trifluoroacetic anhydride (TFAA). This step activates the pyridine ring for nucleophilic attack.

-

Cyanation: An aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) is added to the activated pyridine intermediate.

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the displacement and formation of the 2-cyano derivative.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-cyanopyridine derivative.

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Cyano Group: The nitrile can undergo hydrolysis to form a carboxylic acid or an amide. It can also be reduced to an amine. The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in various substitution reactions.

-

Phenyl Group: The phenyl substituent can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing pyridine ring.

Applications in Research and Development

Cyanopyridine derivatives are valuable intermediates in organic synthesis.[3]

-

Pharmaceuticals: They are precursors for a wide range of biologically active molecules, including inhibitors of enzymes like IKK-β.[4] The 2-aminopyridine scaffold, accessible from cyanopyridines, is present in numerous drugs.[5]

-

Bioconjugation: 2-cyanopyridine derivatives with electron-withdrawing groups have been shown to react efficiently and selectively with N-terminal cysteine residues in peptides under mild, aqueous conditions, enabling bioconjugation and even peptide bond cleavage.[6]

-

Materials Science: Phenylpyridine derivatives are crucial ligands in the synthesis of organometallic complexes, such as those involving iridium(III), which are used in the development of highly fluorescent materials for organic light-emitting diodes (OLEDs).[7][8]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Hazard Class | GHS Codes | Precautionary Statements |

| Acute Toxicity, Oral (Category 3) | H301 (Toxic if swallowed) | P264, P270, P301+P310 |

| Skin Irritation (Category 2) | H315 (Causes skin irritation) | P280, P302+P352 |

| Serious Eye Damage (Category 1) | H318 (Causes serious eye damage) | P280, P305+P351+P338+P310 |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 (May cause respiratory irritation) | P261, P271 |

Data from Sigma-Aldrich for 4-Phenylpyridine-2-carbonitrile, 97%

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or a face shield, and a lab coat.

-

Avoid formation of dust and aerosols.[9]

-

Keep away from strong oxidizing agents and strong acids.[9][10]

First Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[11]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10]

Caption: Standard workflow for the characterization of this compound.

References

- 1. PubChemLite - this compound (C12H8N2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 8. Utilisation of in situ formed cyano-bridged coordination polymers as precursors of supported Ir–Ni alloy nanoparticles with precisely controlled compo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02386B [pubs.rsc.org]

- 9. peptide.com [peptide.com]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Synthesis of 2-Cyano-4-phenylpyridine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 2-cyano-4-phenylpyridine and its derivatives. The pyridine scaffold is a cornerstone in medicinal chemistry, and the introduction of a cyano group offers a versatile handle for further chemical transformations, making these compounds valuable intermediates in drug discovery and materials science. This document details established synthetic routes, provides experimental protocols for key reactions, and presents quantitative data to facilitate the selection and implementation of the most suitable synthetic strategy.

Core Synthetic Strategies

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The primary methods involve either the construction of the pyridine ring with the desired substituents in place or the late-stage functionalization of a pre-formed 4-phenylpyridine core. The most prominent and effective methods include the cyanation of pyridine N-oxides, multi-component reactions, and transition metal-catalyzed cross-coupling reactions.

Cyanation of 4-Phenylpyridine N-oxide

A robust and widely applicable method for the introduction of a cyano group at the C2 position of a pyridine ring is the Reissert-Henze reaction. This approach involves the activation of the corresponding pyridine N-oxide with an acylating or silylating agent, followed by nucleophilic attack of a cyanide source. A common and effective protocol utilizes trimethylsilyl cyanide (TMSCN) and dimethylcarbamoyl chloride or similar activating agents.

A plausible synthetic route starting from 4-phenylpyridine would first involve its oxidation to the N-oxide, followed by the cyanation step. While a specific protocol for 4-phenylpyridine N-oxide is not extensively detailed in the literature, a general and reliable procedure can be adapted from the synthesis of analogous compounds like 2-cyano-4-methylpyridine.[1]

Experimental Protocol: Proposed Synthesis of this compound via N-oxide

Step 1: Synthesis of 4-Phenylpyridine N-oxide

-

Dissolve 4-phenylpyridine in a suitable solvent such as acetic acid.

-

Heat the solution to approximately 80°C.

-

Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the heated solution.

-

Maintain the reaction at 100°C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Add toluene and co-evaporate to remove residual acetic acid and water, yielding the crude 4-phenylpyridine N-oxide.

Step 2: Cyanation of 4-Phenylpyridine N-oxide

-

Dissolve the crude 4-phenylpyridine N-oxide and trimethylsilyl cyanide (TMSCN) in a dry solvent like dichloromethane or acetonitrile under an inert atmosphere.

-

Stir the mixture at room temperature for approximately 20 minutes.

-

Cool the reaction mixture to 10°C.

-

Slowly add an activating agent, such as dimethylformamide or dimethylcarbamoyl chloride, dropwise.

-

Allow the reaction to stir at room temperature for 12 hours.

-

Upon completion, pour the reaction mixture into an aqueous solution of potassium carbonate (10%) and stir for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Multi-component Synthesis of 2-Amino-3-cyano-4-phenylpyridine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step. For the synthesis of highly functionalized cyanopyridine derivatives, a one-pot condensation involving an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate is particularly effective.[2] This method is often accelerated by microwave irradiation and can be performed under solvent-free conditions.[2]

Experimental Protocol: One-pot Microwave-assisted Synthesis of 2-Amino-3-cyano-4-phenyl-6-arylpyridines [2]

-

In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde (e.g., benzaldehyde, 2 mmol), a methyl ketone (e.g., acetophenone, 2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

-

Place the flask in a microwave oven and connect it to a reflux condenser (without solvent).

-

Irradiate the mixture for 7-9 minutes at a suitable power level to maintain a reaction.

-

After the irradiation period, allow the reaction mixture to cool.

-

Wash the solid residue with a small amount of ethanol (2 mL).

-

Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Quantitative Data for Multi-component Synthesis of 2-Amino-3-cyanopyridine Derivatives [2]

| Entry | Aromatic Aldehyde (Ar) | Methyl Ketone (R) | Product | Yield (%) |

| 1 | 4-Cl-C₆H₄ | 4-MeO-C₆H₄ | 2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine | 83 |

| 2 | 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 2-Amino-4,6-bis(4-methoxyphenyl)-3-cyanopyridine | 80 |

| 3 | 4-MeO-C₆H₄ | Ph | 2-Amino-4-(4-methoxyphenyl)-3-cyano-6-phenylpyridine | Not specified |

| 4 | 4-Cl-C₆H₄ | 4-F-C₆H₄ | 2-Amino-4-(4-chlorophenyl)-3-cyano-6-(4-fluorophenyl)pyridine | 78 |

| 5 | Indole-3-carbaldehyde | 4-MeO-C₆H₄ | 2-Amino-3-cyano-4-(indol-3-yl)-6-(4-methoxyphenyl)pyridine | 86 |

Palladium-Catalyzed Cyanation of 2-Halo-4-phenylpyridines

For substrates where a halogen atom is present at the 2-position of the 4-phenylpyridine core, palladium-catalyzed cyanation offers a powerful and general method for introducing the cyano group. This approach is tolerant of a wide range of functional groups. A variety of cyanide sources can be employed, with zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) being less toxic alternatives to other cyanide salts.[3]

Experimental Protocol: General Palladium-Catalyzed Cyanation of a 2-Chloro-4-phenylpyridine [3]

-

To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf), and potassium hexacyanoferrate(II) trihydrate (0.5 equivalents).

-

If the 2-chloro-4-phenylpyridine is a solid, add it to the tube (1 mmol).

-

Seal the tube with a Teflon-lined screw-cap septum and evacuate and backfill with nitrogen (repeat three times).

-

If the 2-chloro-4-phenylpyridine is a liquid, add it via syringe.

-

Add dioxane (2.5 mL) and a degassed aqueous solution of potassium acetate (KOAc) via syringe.

-

Stir the reaction mixture at a temperature up to 100°C for 1 hour, or until the reaction is complete as monitored by TLC or GC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent, concentrate, and purify the product by chromatography.

Synthetic Pathways Overview

Caption: Synthetic routes to this compound and its derivatives.

Biological Significance and Applications

Cyanopyridine derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological activities.[4] These compounds have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents.[4] The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, such as amides or tetrazoles, which are important pharmacophores.

Particularly, derivatives of 2-amino-3-cyanopyridine have been investigated for their potent anti-tumor activity against various cancer cell lines.[5][6] For instance, certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have displayed excellent cytotoxic activity against lung, colon, and liver cancer cell lines.[5] The mechanism of action for many of these compounds is still under investigation, but they are often explored as kinase inhibitors.[4]

Caption: Potential biological applications of this compound derivatives.

Conclusion

This technical guide has outlined the principal synthetic strategies for accessing this compound and its derivatives. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The cyanation of 4-phenylpyridine N-oxide represents a direct approach to the core structure, while multi-component reactions provide rapid access to highly decorated analogues. For substrates bearing a leaving group, palladium-catalyzed cyanation is a reliable and versatile option. The demonstrated biological activities of cyanopyridine derivatives underscore their importance as scaffolds for the development of novel therapeutic agents. The experimental protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

- 1. guidechem.com [guidechem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Multifaceted Biological Landscape of 2-Cyano-4-phenylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-cyano-4-phenylpyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant potential across various therapeutic areas, most notably in oncology and enzyme inhibition. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative biological data, and experimental methodologies associated with key this compound derivatives, offering a comprehensive resource for researchers in the field.

Core Mechanism of Action: Kinase Inhibition in Oncology

A predominant mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Derivatives, particularly those with an amino group at the 2-position and additional substitutions, have been shown to target key kinases involved in tumor growth, proliferation, and angiogenesis.

Dual VEGFR-2/HER-2 Inhibition

Several studies have identified 2-amino-3-cyanopyridine derivatives as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][2] Both VEGFR-2 and HER-2 are receptor tyrosine kinases that play pivotal roles in cancer progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. HER-2 is overexpressed in a variety of cancers, including breast and gastric cancer, and is a driver of cell proliferation and survival.

The binding of these inhibitors to the ATP-binding site of the kinases prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. Molecular docking studies have suggested that the cyanopyridine core, along with various substituents, forms crucial hydrogen bonds and hydrophobic interactions within the kinase domain.[1][2]

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase frequently targeted by anticancer agents. Some selenopyridine derivatives incorporating the cyanopyridine moiety have demonstrated potent inhibitory activity against EGFR.[3] Similar to VEGFR-2 and HER-2 inhibition, these compounds compete with ATP for binding to the EGFR kinase domain, thereby abrogating downstream signaling pathways that control cell growth and survival.

Xanthine Oxidase Inhibition

Derivatives of the closely related 2-phenylpyrimidine scaffold, which shares structural similarities with this compound, have been identified as potent inhibitors of xanthine oxidase (XO).[4][5] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. Some of these compounds have been shown to act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[4][5]

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various this compound derivatives and related compounds.

Table 1: Anticancer Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [6]

| Compound | A549 IC₅₀ (nM) | H460 IC₅₀ (nM) | HT-29 IC₅₀ (nM) | SMMC-7721 IC₅₀ (nM) |

| 27 | 22 | 0.23 | 0.65 | 0.77 |

| MX-58151 (Control) | 58 | 19 | 700 | 1530 |

Table 2: Kinase Inhibitory Activity of Cyanopyridone Derivatives [1]

| Compound | VEGFR-2 IC₅₀ (µM) | HER-2 IC₅₀ (µM) |

| 5a | 0.217 ± 0.020 | 0.168 ± 0.009 |

| 5e | 0.124 ± 0.011 | 0.077 ± 0.003 |

| Lapatinib (Control) | 0.182 ± 0.010 | 0.131 ± 0.012 |

Table 3: Xanthine Oxidase Inhibitory Activity of 2-(4-alkoxy-3-cyano)phenylpyrimidine Derivatives [4][5]

| Compound | Xanthine Oxidase IC₅₀ (µM) |

| 2-(3-cyano-4-isopentoxy)phenylpyrimidine-4-ol | 0.046 |

| 10c | 0.0240 |

| 10e | 0.0181 |

| Allopurinol (Control) | 5.462 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., A549, H460, HT-29, SMMC-7721) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in a series of dilutions) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals. The supernatant is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).

-

IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well or 384-well plate. Each well contains the purified kinase (e.g., VEGFR-2, HER-2), a specific substrate (e.g., a peptide or protein that is a known target of the kinase), and ATP.

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set period at a controlled temperature.

-

Detection: The extent of the kinase reaction (i.e., the phosphorylation of the substrate) is measured. This can be done using various detection methods, such as:

-

Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

-

-

IC₅₀ Calculation: The concentration of the compound that inhibits kinase activity by 50% (IC₅₀) is determined from the dose-response curve.

In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the inhibition of xanthine oxidase activity.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase enzyme solution.

-

Pre-incubation: The mixture is pre-incubated for a specific time at a controlled temperature.

-

Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.

-

Uric Acid Measurement: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid.

-

IC₅₀ Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the concentration-inhibition curve.

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), Lineweaver-Burk plots can be generated by measuring the reaction rates at different substrate concentrations in the presence and absence of the inhibitor.

Conclusion

The this compound scaffold is a versatile platform for the development of potent and selective inhibitors of various biological targets. The primary mechanism of action for many of its derivatives in the context of cancer is the inhibition of key protein kinases such as VEGFR-2, HER-2, and EGFR. Furthermore, related structures have demonstrated significant inhibitory activity against xanthine oxidase. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this important class of compounds. Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their promising in vitro activity into in vivo efficacy and clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient methodological approach for synthesis of selenopyridines: generation, reactions, anticancer activity, EGFR inhibitory activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Cyano-4-phenylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Cyano-4-phenylpyridine, a molecule of interest in medicinal chemistry and materials science. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with generalized experimental protocols for these techniques.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| H6 (Pyridine) | 8.8 - 8.9 | d | ~5 |

| H5 (Pyridine) | 7.9 - 8.0 | dd | ~5, ~1.5 |

| H3 (Pyridine) | 7.8 - 7.9 | d | ~1.5 |

| H2'/H6' (Phenyl) | 7.7 - 7.8 | m | - |

| H3'/H4'/H5' (Phenyl) | 7.5 - 7.6 | m | - |

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) in a deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Pyridine, -CN) | 132 - 135 |

| C3 (Pyridine) | 128 - 130 |

| C4 (Pyridine) | 150 - 152 |

| C5 (Pyridine) | 122 - 124 |

| C6 (Pyridine) | 150 - 152 |

| C1' (Phenyl) | 136 - 138 |

| C2'/C6' (Phenyl) | 127 - 129 |

| C3'/C5' (Phenyl) | 129 - 131 |

| C4' (Phenyl) | 130 - 132 |

| CN (Nitrile) | 117 - 119 |

Table 3: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile stretch) | 2220 - 2240 | Medium to Strong |

| C=C, C=N (Aromatic ring stretch) | 1580 - 1620 | Medium to Strong |

| C-H (Aromatic stretch) | 3000 - 3100 | Medium |

| C-H (Aromatic bend, out-of-plane) | 750 - 850 | Strong |

Table 4: Expected UV-Vis Absorption Maxima

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Ethanol | ~250-260, ~280-290 | To be determined |

| Dichloromethane | ~255-265, ~285-295 | To be determined |

Note: The UV-Vis spectrum is expected to show multiple absorption bands corresponding to π-π transitions within the phenyl and pyridine rings, as well as n-π* transitions.*

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional carbon spectrum.

-

Typical parameters include a 30-45° pulse width, a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound, particularly the nitrile (C≡N) group.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The resulting spectrum will be in absorbance or transmittance.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol or dichloromethane).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Scan a wavelength range appropriate for aromatic compounds (e.g., 200-400 nm).

-

Record the absorbance spectrum and identify the wavelengths of maximum absorbance (λmax).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Logical relationships between the molecule, spectroscopic techniques, and derived information.

The Ascendant Therapeutic Potential of Novel Cyanopyridine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, cyanopyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. Their inherent structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel cyanopyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and insights into their mechanisms of action are provided to facilitate further research and development in this exciting field.

Anticancer Activity: Targeting Key Signaling Pathways

Cyanopyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, leading to an arrest of the cell cycle and induction of apoptosis.

Data Summary: In Vitro Anticancer Activity of Selected Cyanopyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-3-cyanopyridine derivative | HCT-116 | Low µM range | [1] |

| 2-amino-3-cyanopyridine 3n | HCT-116 | 10.50 | [1] |

| 2-amino-3-cyanopyridine 3n | HeLa | 14.27 | [1] |

| 2-amino-3-cyanopyridine 3n | A375 | 4.61 | [1] |

| Cyanopyridinone 5a | MCF-7 | 1.77 | [2][3] |

| Cyanopyridinone 5e | MCF-7 | 1.39 | [2][3] |

| Cyanopyridinone 5a | HepG2 | 2.71 | [2][3] |

| Pyridopyrimidine 6b | HepG2 | 2.68 | [2][3] |

| Cyanopyridine 7h | MCF-7 | 1.89 | [4] |

| Cyanopyridine 8f | MCF-7 | 1.69 | [4] |

| Cyanopyridine derivative 2b | PC-3 | - | [5] |

| Cyanopyridine derivative 3b | PC-3 | - | [5] |

| Cyanopyridine derivative 4b | PC-3 | - | [5] |

| Cyanopyridine derivative 5b | PC-3 | - | [5] |

| Cyanopyridine derivative 2b | DU-145 | - | [5] |

| Cyanopyridine derivative 3b | DU-145 | - | [5] |

| Cyanopyridine derivative 4b | DU-145 | - | [5] |

| Cyanopyridine derivative 5b | DU-145 | - | [5] |

| 3-Cyanopyridine derivative III | MCF-7 | 0.02 µg/mL | [2][3] |

| 3-Cyanopyridine derivative III | NCI-H460 | 0.01 µg/mL | [2][3] |

| 3-Cyanopyridine derivative III | SF-268 | 0.02 µg/mL | [2][3] |

Key Signaling Pathways Targeted by Cyanopyridine Derivatives

1. STAT3 Signaling Pathway:

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several aminocyanopyridine derivatives have been shown to inhibit the STAT3 signaling pathway.[1][6] They effectively block the phosphorylation of STAT3, which is a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression.[6]

References

- 1. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminocyanopyridines as anti-lung cancer agents by inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical and computational studies of 2-Cyano-4-phenylpyridine

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Cyano-4-phenylpyridine

Introduction

This compound is a heterocyclic aromatic compound of significant interest due to its unique electronic structure, arising from the combination of an electron-withdrawing cyano group and a phenyl substituent on the pyridine ring. As a derivative of pyridine, it serves as a crucial building block in the synthesis of various functional materials and pharmacologically active agents.[1][2] Theoretical and computational chemistry provide indispensable tools for elucidating the molecular structure, spectroscopic signatures, and electronic properties of such molecules, offering insights that complement and guide experimental research.[3][4] This guide presents a comprehensive overview of the computational studies on this compound and its analogues, focusing on its structural parameters, spectroscopic analysis, electronic properties, and reactivity. The methodologies detailed herein are pivotal for researchers in materials science and drug development.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are foundational for both theoretical calculations and experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂ | [5] |

| Molecular Weight | 180.21 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2)C#N | [5] |

| InChI Key | TXLINXBIWJYFNR-UHFFFAOYSA-N | [5] |

| Monoisotopic Mass | 180.06874 Da | [5] |

Optimized Molecular Geometry

The geometric parameters of pyridine derivatives are typically determined using Density Functional Theory (DFT) calculations, which provide a reliable prediction of the molecule's three-dimensional structure.[7] For cyano-substituted pyridine compounds, the B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost.[7][8] These calculations yield optimized bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography where available.[3]

Computational Methodologies

The theoretical investigation of this compound involves a multi-step computational workflow. This process begins with geometry optimization and proceeds to the calculation of various molecular properties.

Caption: General workflow for computational analysis of this compound.

Experimental Protocols: Computational Details

A typical protocol for performing DFT calculations on a pyridine derivative using a program like Gaussian is as follows:

-

Structure Generation: An initial 3D structure of this compound is generated using its SMILES string in molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is commonly performed using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.[3][7] This level of theory has been shown to produce accurate geometries for similar organic molecules.[9]

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).[10] These calculations also yield theoretical vibrational spectra (IR and Raman).

-

Property Calculation:

-

UV-Vis Spectra: Electronic excitation energies and absorption wavelengths are calculated using Time-Dependent DFT (TD-DFT).[4]

-

NMR Spectra: Chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[4]

-

Electronic Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP), are derived from the optimized structure's wavefunction.[11]

-

Spectroscopic and Electronic Properties

Vibrational Spectroscopy (FT-IR)

Theoretical vibrational analysis is crucial for assigning experimental FT-IR spectral bands.[12] The calculated frequencies are often scaled by a factor (e.g., 0.955-0.977) to correct for anharmonicity and limitations in the theoretical model.[7]

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| C≡N Stretch (Nitrile) | ~2230 | 2240 - 2210[7] |

| Aromatic C=C/C=N Stretch | ~1600 - 1450 | 1650 - 1400[8] |

| Aromatic C-H Stretch | ~3100 - 3000 | 3100 - 3000[7] |

| Phenyl Ring Bending | ~850 - 750 | Varies based on substitution |

Electronic Properties: HOMO-LUMO Analysis

The Frontier Molecular Orbitals (HOMO and LUMO) are key to understanding the electronic behavior and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and reactivity.[11][13] A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[13] For cyano-substituted aromatic systems, the HOMO is typically localized on the phenyl and pyridine rings, while the LUMO is distributed over the entire π-system, including the electron-withdrawing cyano group.[14] This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.[3]

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Correlates with chemical reactivity and stability.[11] |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16]

Caption: Relationship between MEP regions and chemical reactivity sites.

In this compound, the most negative potential (red/yellow) is expected around the nitrogen atom of the pyridine ring and the cyano group, making these sites susceptible to electrophilic attack. The positive potential (blue) is typically located over the hydrogen atoms, indicating sites for nucleophilic attack.[17]

Synthesis and Experimental Procedures

While this guide focuses on theoretical aspects, understanding the synthesis is crucial for context. Cyano-substituted pyridines can be synthesized through various methods, including multi-component reactions or cross-coupling strategies.

Experimental Protocol: Representative Synthesis

A common method for synthesizing substituted 2-aminopyridines involves a one-pot, multi-component reaction.[18][19] The synthesis of a 2-amino-3-cyano-4,6-diphenylpyridine, a close analogue, proceeds as follows:

-

Reactant Mixture: 1,3-Diphenylpropane-1,3-dione, malononitrile, and an amine (e.g., phenethylamine) are mixed in a suitable solvent.[18]

-

Catalyst Addition: An acid catalyst, such as N-hydroxybenzamide and zinc chloride, is added to the mixture.[19]

-

Reaction: The mixture is heated under reflux for a specified period, allowing the multi-component reaction to proceed.

-

Workup and Purification: After cooling, the solid product is collected by filtration. It is then purified, typically by recrystallization from a solvent system like ethyl acetate/n-hexane, to yield the final product.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical and experimental spectroscopic analysis of cyano-substituted styrylpyridine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H8N2) [pubchemlite.lcsb.uni.lu]

- 6. 18714-16-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational Chemistry | Computational chemistry Publications | Chemical Research Support [weizmann.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 12. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 13. ripublication.com [ripublication.com]

- 14. researchgate.net [researchgate.net]

- 15. Color properties and non-covalent interactions in hydrated (Z)-4-(1-cyano-2-(2,4,5-trimethoxyphenyl)-vinyl)pyridin-1-ium chloride salt: Insights from experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Unveiling 2-Cyano-4-phenylpyridine: A Deep Dive into its Discovery and Scientific History

For researchers, scientists, and professionals in drug development, 2-Cyano-4-phenylpyridine represents a foundational scaffold in the synthesis of diverse heterocyclic compounds with significant therapeutic potential. While its derivatives have garnered considerable attention, particularly in anticancer research, the history and specific properties of the parent molecule itself are less prominently documented. This technical guide provides a comprehensive overview of the discovery and history of this compound, complete with experimental insights and a focus on its scientific evolution.

Discovery and Early Mentions

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have emerged from broader synthetic explorations of cyanopyridines and phenylpyridines. Chemical databases confirm its identity with the CAS Registry Number 18714-16-4. Early research into cyanopyridines, dating back to the mid-20th century, laid the groundwork for the synthesis of such compounds. Patented processes from as early as 1946 describe general methods for the preparation of 2-cyanopyridines through reactions like the one between cyanogen and 1,3-dienes, which, while not specifically mentioning the 4-phenyl substituted variant, established fundamental synthetic pathways.

The scientific focus has largely been on the utility of the broader class of cyanopyridines as versatile intermediates in organic synthesis. These compounds serve as precursors to a wide array of functional groups, making them valuable building blocks for more complex molecules, including pharmaceuticals.

Synthetic Methodologies: From General Principles to Specific Adaptations

While a definitive historical synthesis of this compound is elusive, modern synthetic organic chemistry offers several plausible and adaptable routes for its preparation. The majority of documented experimental protocols focus on the synthesis of more complex derivatives, particularly those with an amino group at the 2-position. However, these methods provide a strong foundation for inferring the synthesis of the parent compound.

One common and adaptable approach involves a multi-component reaction. For instance, the synthesis of related 2-amino-3-cyanopyridine derivatives often utilizes a one-pot reaction of an aldehyde, a ketone, malononitrile, and ammonium acetate.[1] By modifying the starting materials, this general strategy can be tailored to produce this compound.

A hypothetical, yet chemically sound, synthetic workflow for this compound is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Protocols: Insights from Derivative Syntheses

Detailed experimental procedures for the synthesis of 2-amino-3-cyano-4-phenylpyridine derivatives offer valuable templates. A representative protocol, adapted from the literature for the synthesis of a related compound, is as follows:

Synthesis of 2-Amino-3-cyano-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine [1]

-

Reactants: A mixture of 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) is prepared.

-

Reaction Conditions: The reactants are placed in a dry flask and subjected to microwave irradiation for 7-9 minutes in the absence of a solvent.

-

Workup and Purification: Following the reaction, the mixture is washed with ethanol. The crude product is then purified by recrystallization from 95% ethanol to yield the final product.

This microwave-assisted, solvent-free method highlights a modern, efficient approach to synthesizing the cyanopyridine scaffold, which could be adapted for this compound by using appropriate precursors.

Physicochemical Properties and Characterization

The fundamental physicochemical properties of this compound are summarized in the table below, based on data from chemical databases.

| Property | Value |

| CAS Number | 18714-16-4 |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

Characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the cyano group, and Mass Spectrometry (MS) to determine the molecular weight.

Biological Activity and Therapeutic Potential: A Field Dominated by Derivatives

The direct biological activity of this compound is not extensively reported. The primary interest in this scaffold lies in its role as a precursor for pharmacologically active derivatives. A significant body of research has focused on 2-amino-3-cyanopyridine derivatives, which have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Numerous studies have reported the synthesis of 2-amino-3-cyano-4-phenylpyridine derivatives with potent cytotoxic activity against various cancer cell lines.[2][3] For example, certain derivatives have shown significant inhibitory effects against cell lines such as A549 (lung carcinoma), HT-29 (colon adenocarcinoma), and H460 (large cell lung cancer).[2]

-

Kinase Inhibition: The cyanopyridine scaffold is a key component in the design of kinase inhibitors, which are crucial in cancer therapy.[4]

-

Antimicrobial and Anti-inflammatory Activities: Other derivatives have been investigated for their potential as antimicrobial and anti-inflammatory agents.[5]

The general structure-activity relationship (SAR) studies on these derivatives often highlight the importance of various substituents on the pyridine ring and the phenyl group for enhanced biological activity.

The potential involvement of this compound derivatives in cellular signaling pathways is an active area of research, particularly in the context of their anticancer effects. The diagram below illustrates a generalized signaling pathway that could be targeted by inhibitors derived from this scaffold.

Caption: A simplified signaling pathway often targeted by kinase inhibitors.

Future Directions

While the derivatives of this compound have been a focal point of research, a more in-depth characterization of the parent compound itself could unveil new applications. Future research could focus on:

-

Detailed Synthesis and Characterization: Publication of a definitive, optimized synthesis protocol and comprehensive characterization data for this compound.

-

Biological Screening: A thorough evaluation of the biological activity of the parent compound to determine if it possesses any intrinsic therapeutic properties.

-

Comparative Studies: Direct comparison of the activity of this compound with its more complex derivatives to better understand structure-activity relationships.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 2-Cyano-4-phenylpyridine: A Technical Guide to Solubility and Stability Assessment

For Immediate Release

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 2-Cyano-4-phenylpyridine, a key heterocyclic compound with potential applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of essential experimental protocols and data presentation strategies. In the absence of extensive published data for this specific molecule, this guide serves as a robust roadmap for generating and interpreting critical physicochemical data.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in a range of solvents is a fundamental first step in its development.

Predicted Solubility Characteristics

Based on its chemical structure, this compound is a weakly basic compound with a rigid, aromatic structure. The presence of the polar cyano group and the nitrogen atom in the pyridine ring may impart some solubility in polar solvents. However, the dominant phenyl ring suggests that it will also exhibit significant solubility in organic solvents. It is anticipated that the solubility will be limited in aqueous media at neutral pH.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

Phase Separation: The resulting saturated solutions are carefully filtered through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. Centrifugation can be employed as an additional or alternative step to filtration.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is typically reported in mg/mL or µg/mL.

Data Presentation: Template for Solubility Data

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems and temperatures.

Table 1: Equilibrium Solubility of this compound in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | Data to be generated | HPLC-UV |

| Purified Water | 37 | Data to be generated | HPLC-UV |

| 0.1 M HCl (pH 1.2) | 37 | Data to be generated | HPLC-UV |

| Phosphate Buffer (pH 4.5) | 37 | Data to be generated | HPLC-UV |

| Phosphate Buffer (pH 6.8) | 37 | Data to be generated | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 37 | Data to be generated | HPLC-UV |

| Ethanol | 25 | Data to be generated | HPLC-UV |

| Methanol | 25 | Data to be generated | HPLC-UV |

| Acetonitrile | 25 | Data to be generated | HPLC-UV |

| Acetone | 25 | Data to be generated | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be generated | HPLC-UV |

Stability Profile of this compound

Assessing the chemical stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.

Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for a specified duration (e.g., 2, 6, 24 hours).

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for a specified duration.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for a specified duration.

-

Thermal Degradation: The solid compound is stored in a controlled temperature oven (e.g., 80 °C) for a specified duration. A solution can also be subjected to thermal stress.

-

Photostability: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At each time point, samples are withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis.

-

Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from its degradation products is used for analysis. Peak purity analysis using a photodiode array (PDA) detector is essential. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Data Presentation: Template for Stability Data

The results of forced degradation studies should be summarized to show the extent of degradation and the formation of impurities.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradation Products | Remarks (e.g., Major Degradant RRT) |

| 0.1 M HCl (60 °C) | 24 hours | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| 0.1 M NaOH (60 °C) | 24 hours | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| 3% H₂O₂ (RT) | 24 hours | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Thermal (80 °C, solid) | 7 days | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated | Data to be generated | Data to be generated |

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow for solubility and stability assessment.

Conclusion

2-Cyano-4-phenylpyridine CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthesis and analysis protocols, and putative biological relevance of 2-Cyano-4-phenylpyridine. This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, drug discovery, and related scientific disciplines.

Core Chemical Data

This compound, also known by its IUPAC name 4-Phenylpyridine-2-carbonitrile, is a heterocyclic aromatic compound. A summary of its key chemical identifiers is presented below.

| Chemical Identifier | Value |

| CAS Number | 18714-16-4 |

| IUPAC Name | 4-Phenylpyridine-2-carbonitrile |

| Molecular Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| InChI | 1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H |

| InChIKey | TXLINXBIWJYFNR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2)C#N |

Postulated Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, the following sections outline plausible methodologies based on established chemical principles for related compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process, likely involving a cross-coupling reaction to form the phenyl-pyridine bond, followed by the introduction of the cyano group. A potential synthetic route is outlined below.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Phenylpyridine

This step involves the palladium-catalyzed cross-coupling of a pyridine derivative with a phenylboronic acid.

-

Reactants: 4-Chloropyridine hydrochloride, Phenylboronic acid, Palladium(II) acetate, Triphenylphosphine, and a base such as potassium carbonate.

-

Solvent: A mixture of acetonitrile and methanol.

-

Procedure:

-

To a stirred solution of 4-chloropyridine hydrochloride, phenylboronic acid, potassium carbonate, and triphenylphosphine in a mixture of acetonitrile and methanol, palladium(II) acetate is added under an inert atmosphere (e.g., nitrogen).

-

The reaction mixture is heated (e.g., to 50°C) and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, water is added to quench the reaction.

-

The product, 4-phenylpyridine, is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

-

Step 2: Cyanation of 4-Phenylpyridine to Yield this compound

The introduction of the cyano group at the 2-position can be achieved through the cyanation of the corresponding N-oxide.

-

Reactants: 4-Phenylpyridine, an oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) to form the N-oxide, and a cyanating agent (e.g., trimethylsilyl cyanide, TMSCN) with a suitable activating agent (e.g., dimethylformamide).

-

Solvent: A suitable organic solvent such as dichloromethane.

-

Procedure:

-

4-Phenylpyridine is first oxidized to 4-phenylpyridine N-oxide using an oxidizing agent like m-CPBA in a solvent such as dichloromethane.

-

The resulting 4-phenylpyridine N-oxide is then dissolved in dichloromethane, and trimethylsilyl cyanide is added.

-

The mixture is stirred at room temperature, and dimethylformamide is added dropwise.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched with an aqueous solution of potassium carbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, this compound, is purified by column chromatography.

-

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenyl and pyridine rings. The carbon NMR would show the corresponding signals for all carbon atoms, including the quaternary carbon of the cyano group.

-

Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by mass spectrometry. The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of this compound (180.21 m/z).

-

High-Performance Liquid Chromatography (HPLC): The purity of the compound would be assessed by HPLC. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water, with UV detection at an appropriate wavelength.

Potential Role in Signaling Pathways and Drug Development

The cyanopyridine scaffold is a recognized pharmacophore in drug discovery, with derivatives showing a range of biological activities. Notably, compounds containing this moiety have been investigated as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.[1][2]

Putative Inhibition of Pim-1 Kinase Signaling

Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Its overexpression is implicated in several cancers, making it an attractive therapeutic target. Several cyanopyridine derivatives have been identified as potent Pim-1 inhibitors.[2][3] It is plausible that this compound could also exhibit inhibitory activity against Pim-1, thereby interfering with its downstream signaling cascade.

References

The Cyano Group in 2-Cyano-4-phenylpyridine: A Hub of Reactivity for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-cyano-4-phenylpyridine scaffold is a key heterocyclic motif that presents a confluence of functionalities ripe for exploration in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing cyano group at the 2-position of the pyridine ring, which is further substituted with a phenyl group at the 4-position, modulates the electronic properties of the entire molecule. This guide delves into the core reactivity of the cyano group in this compound, offering a technical overview of its transformations. The versatile reactivity of the cyano group makes it a valuable precursor for a variety of functional groups, including carboxylic acids, amides, amines, and ketones.

Hydrolysis: Accessing Amides and Carboxylic Acids

The hydrolysis of the cyano group in this compound provides a direct route to 4-phenylpicolinamide and 4-phenylpicolinic acid, valuable intermediates in drug discovery. The reaction typically proceeds in a stepwise manner, with the amide being the initial product, which can then be further hydrolyzed to the carboxylic acid under more forcing conditions. The reaction can be catalyzed by either acid or base.

Experimental Protocols

General Procedure for Base-Catalyzed Hydrolysis to 4-Phenylpicolinamide:

A solution of this compound in a suitable solvent (e.g., ethanol/water mixture) is treated with a catalytic amount of a base, such as sodium hydroxide. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, and the pH is adjusted to neutral. The product, 4-phenylpicolinamide, can be isolated by extraction with an organic solvent followed by purification via crystallization or column chromatography.

General Procedure for Acid-Catalyzed Hydrolysis to 4-Phenylpicolinic Acid:

This compound is dissolved in an aqueous solution of a strong acid, such as sulfuric acid. The mixture is heated to a high temperature (typically >100°C) for several hours. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is carefully neutralized with a base to precipitate the product, 4-phenylpicolinic acid. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization. A patent for the hydrolysis of various cyanopyridines suggests that for the hydrolysis to a carboxylic acid, maximum temperatures above 135°C might be required.[1]

Quantitative Data

| Reactant | Product | Conditions | Yield | Reference |

| 2-Cyanopyridine | Picolinamide | NaOH (cat.), 100-130°C | High | [1] |

| 3-Cyanopyridine | Nicotinamide | NaOH, 125°C | >95% | [1] |

| 4-Cyanopyridine | Isonicotinamide | NaOH, 120-170°C | High | [1] |

Note: The data in this table is for unsubstituted cyanopyridines and serves as a reference for the expected reactivity of this compound.

Reaction Pathway

Caption: Stepwise hydrolysis of this compound.

Reduction: Synthesis of Primary Amines